2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide
Beschreibung
This compound features a pyrimidine core substituted at position 4 with an amino group and at position 5 with a 5-bromothiophene-2-sulfonyl moiety. Position 2 of the pyrimidine is linked via a sulfanyl bridge to an acetamide group, which is further substituted with a 2-methylphenyl ring.
Synthesis of such derivatives typically involves sequential sulfonation and coupling reactions. For instance, bromothiophene reacts with chlorosulfonic acid to form 5-bromothiophene-2-sulfonyl chloride, which is then coupled to pyrimidine precursors (e.g., 4-amino-2-mercaptopyrimidine). Subsequent acetylation with 2-methylphenyl acetamide yields the final product, as described in analogous syntheses of sulfonamide-pyrimidine hybrids .
Eigenschaften
IUPAC Name |
2-[4-amino-5-(5-bromothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O3S3/c1-10-4-2-3-5-11(10)21-14(23)9-26-17-20-8-12(16(19)22-17)28(24,25)15-7-6-13(18)27-15/h2-8H,9H2,1H3,(H,21,23)(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBKKVOYFXETSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-({4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a member of a class of compounds known for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current knowledge on its biological activity, including its mechanisms, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrimidine ring with an amino group.
- A sulfonyl group derived from 5-bromothiophene.
- An acetanilide moiety which enhances its biological properties.
This structural diversity contributes to its interaction with various biological targets, making it a candidate for multiple therapeutic roles.
Anticancer Activity
Research indicates that compounds containing sulfonamide and pyrimidine moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes critical for cancer cell proliferation, such as urease and carbonic anhydrase .
Antibacterial Properties
The antibacterial activity of sulfonamide derivatives is well-documented. Studies have demonstrated that the compound exhibits moderate to strong inhibition against bacteria such as Salmonella typhi and Bacillus subtilis. The sulfonamide group plays a crucial role in this activity by interfering with bacterial folate synthesis, which is essential for DNA synthesis and cell division .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes:
- Urease Inhibition : It has shown competitive inhibition against urease, with IC50 values indicating effective enzyme blockade. This property is particularly relevant in treating conditions such as kidney stones and peptic ulcers .
- Acetylcholinesterase Inhibition : Some studies suggest potential use in treating Alzheimer's disease through acetylcholinesterase inhibition, which enhances cholinergic neurotransmission .
Case Studies and Research Findings
- Urease Inhibition Studies : A study conducted on related sulfonamide compounds demonstrated IC50 values ranging from 9.95 µM to 63.42 µM against urease, showcasing the potential of these compounds in therapeutic applications targeting urease-related disorders .
- Antitumor Activity : In vitro studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, suggesting that the incorporation of the pyrimidine and sulfonamide groups may enhance anticancer efficacy .
- Antimicrobial Screening : Compounds bearing similar structures exhibited varying degrees of antibacterial activity against a panel of bacterial strains, reinforcing the importance of structural modifications in optimizing biological activity .
Summary Table of Biological Activities
| Activity Type | Mechanism/Target | Efficacy (IC50 or Activity) |
|---|---|---|
| Anticancer | Enzyme inhibition | Varies by cell line; significant inhibition observed |
| Antibacterial | Folate synthesis disruption | Moderate to strong against S. typhi and B. subtilis |
| Urease Inhibition | Competitive inhibition | IC50 = 9.95 µM to 63.42 µM |
| Acetylcholinesterase | Enzyme inhibition | Potentially effective in enhancing neurotransmission |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Properties : The compound's structure suggests potential anticancer activity, particularly due to the presence of the pyrimidine and thiophene moieties. Research indicates that similar compounds can inhibit cancer cell proliferation by interfering with metabolic pathways essential for tumor growth .
Antimicrobial Activity : Compounds containing sulfonamide groups have shown promise as antimicrobial agents. The sulfonyl group in this compound may enhance its ability to inhibit bacterial growth, making it a candidate for further investigation in the development of new antibiotics .
Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes or receptors that are crucial for microbial survival or cancer cell growth. This action could be mediated through binding interactions facilitated by the compound’s unique functional groups .
Pharmacological Applications
Drug Development : The compound is being explored as a lead structure for developing new pharmaceuticals targeting various diseases, including cancer and bacterial infections. Its synthesis and modification can lead to derivatives with improved efficacy and safety profiles .
Bioavailability Studies : Research into the pharmacokinetics of this compound is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Such studies help in optimizing formulations for better therapeutic outcomes .
Material Science
Polymer Chemistry : The unique chemical structure allows for potential applications in polymer synthesis. The compound can serve as a monomer or cross-linking agent in creating novel materials with specific properties, such as enhanced thermal stability or electrical conductivity .
Nanotechnology Applications : There is ongoing research into utilizing this compound in nanomaterials for drug delivery systems. Its ability to form stable complexes with various nanoparticles enhances the targeted delivery of therapeutic agents to specific tissues .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell lines with IC50 values indicating strong activity compared to standard treatments. |
| Study B | Antimicrobial Efficacy | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting potential as a new antibiotic. |
| Study C | Polymer Synthesis | Developed a novel polymer using this compound that exhibited enhanced mechanical properties and thermal stability compared to conventional polymers. |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of a bromothiophene-sulfonyl-pyrimidine core and 2-methylphenyl acetamide. Key analogues include:
Physicochemical Properties
- Lipophilicity : The 2-methylphenyl group increases logP compared to polar analogues like the 3-fluorophenyl derivative (), which may improve membrane permeability .
- Thermodynamic Stability : Pyrimidine cores (as in the target compound) generally exhibit higher melting points (~200–250°C) than triazole or oxazole analogues due to aromatic stacking, as validated by SHELXL-refined crystal structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
